[4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol
Description
Properties
IUPAC Name |
(2-bromo-5-methoxy-4-phenylmethoxyphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrO3/c1-18-14-7-12(9-17)13(16)8-15(14)19-10-11-5-3-2-4-6-11/h2-8,17H,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBAIRHXPRWLHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CO)Br)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30358420 | |
| Record name | STK195573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65341-82-4 | |
| Record name | STK195573 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30358420 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol typically involves multiple steps. One common method starts with the bromination of 4-(benzyloxy)-5-methoxyphenol to introduce the bromo group. This is followed by the protection of the phenol group and subsequent reduction to form the methanol derivative. The reaction conditions often involve the use of brominating agents like N-bromosuccinimide (NBS) and reducing agents such as lithium aluminum hydride (LiAlH4).
Industrial Production Methods: While specific industrial production methods for [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromo group can be reduced to a hydrogen atom using reducing agents such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: The bromo group can undergo nucleophilic substitution reactions to form various derivatives. Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, and other strong oxidizing agents.
Reduction: Pd/C with hydrogen gas, LiAlH4.
Substitution: NaOMe, KOtBu, and other nucleophiles.
Major Products:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dehalogenated products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In organic synthesis, [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for various functional group transformations.
Biology and Medicine: This compound may be explored for its potential biological activities. The presence of methoxy and benzyloxy groups can influence its interaction with biological targets, making it a candidate for drug development studies.
Industry: In the industrial sector, derivatives of this compound could be used in the development of new materials, such as polymers or advanced coatings, due to its structural properties.
Mechanism of Action
The mechanism by which [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The methoxy and benzyloxy groups can enhance its binding affinity to certain molecular targets, while the bromo group can participate in halogen bonding interactions.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
The following compounds share structural motifs with [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol, differing in substituents, halogen placement, or additional functional groups:
Key Observations :
- Halogen Positioning : The bromine atom in the target compound is at the 2-position, whereas analogues like the compound in have bromine at the 3-position, altering electronic and steric properties.
- Functional Group Variations : Substitution of methoxy (-OCH₃) with ethoxy (-OCH₂CH₃) or fluorobenzyloxy groups (e.g., ) impacts lipophilicity and metabolic stability.
- Symmetry vs. Asymmetry : The Quebecol precursor () is symmetrical, whereas the target compound and others are asymmetrical, affecting crystallinity and reactivity.
Physicochemical Properties
| Property | [4-(Benzyloxy)-2-bromo-5-methoxyphenyl]methanol | bis(4-(Benzyloxy)-3-methoxyphenyl)methanol | (2-Bromo-5-methoxyphenyl)(4-methylphenyl)methanol |
|---|---|---|---|
| Molecular Weight (g/mol) | 323.18 | 472.52 | 307.18 |
| LogP (Predicted) | ~3.2 | ~5.8 | ~3.0 |
| Water Solubility | Low (benzyloxy groups dominate) | Very low (symmetrical, bulky) | Moderate (4-methylphenyl reduces polarity) |
| Stability | Stable under inert conditions; Br may undergo SNAr | Prone to O-debenzylation under H₂/Pd-C | Sensitive to oxidative degradation |
Notes:
Q & A
How can researchers optimize the synthesis of [4-(benzyloxy)-2-bromo-5-methoxyphenyl]methanol to improve yield and purity?
Answer:
Key steps include:
- Benzylation : Use potassium carbonate (K₂CO₃) in acetone for nucleophilic substitution to introduce the benzyloxy group, as demonstrated in analogous syntheses .
- Bromination : Optimize bromine positioning via electrophilic aromatic substitution, ensuring regioselectivity by leveraging the directing effects of methoxy and benzyloxy groups .
- Purification : Recrystallization from methanol or ethanol enhances purity, as seen in structurally related compounds .
- Yield Improvement : Control reaction temperatures (e.g., reflux for esterification steps) and stoichiometric ratios of reagents to minimize side products .
What are the challenges in determining the crystal structure of this compound using X-ray diffraction, and how can SHELX software aid in refinement?
Answer:
- Challenges : The compound’s multiple substituents (bulky benzyloxy, bromine) may lead to disordered crystal packing or twinning, complicating data collection .
- SHELX Solutions :
- Example: Similar brominated aromatics required iterative refinement cycles to resolve Br···O interactions .
How does the bromine substituent influence the compound’s reactivity in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Activation/Deactivation : The bromine at position 2 acts as a meta-directing, deactivating group, slowing NAS compared to para-substituted analogs. However, adjacent electron-donating groups (e.g., methoxy at position 5) can partially counteract this effect .
- Experimental Design : Use polar aprotic solvents (e.g., DMF) and catalysts like CuI to facilitate NAS, as shown in bromophenyl derivatives .
- Contradictions : notes that steric hindrance from benzyloxy may override electronic effects, requiring tailored reaction conditions .
What in vitro models are appropriate for assessing the biological activity of this compound, and what metabolic considerations apply?
Answer:
- Hepatic Metabolism : Use liver microsome assays (e.g., human CYP450 isoforms) to predict phase I/II metabolism, as demonstrated for structurally similar alcohols .
- Target Interaction : Screen against enzymes like tyrosinase or kinases, where methoxy-benzyl derivatives show inhibitory activity .
- Caution : Ensure metabolic stability by monitoring alcohol oxidation to ketones, which could alter bioactivity .
What advanced spectroscopic techniques are recommended for confirming the structure and purity of this compound?
Answer:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., benzyloxy CH₂ at ~4.5 ppm, aromatic protons split by bromine) .
- IR : Detect alcohol (-OH stretch ~3200–3400 cm⁻¹) and ether (C-O-C ~1250 cm⁻¹) functional groups .
- HRMS : High-resolution mass spectrometry validates molecular formula (C₁₅H₁₅BrO₃), distinguishing it from analogs .
- XRD : Pair with spectroscopic data for unambiguous structural assignment .
How does the presence of the benzyloxy group affect the compound’s stability under acidic or basic conditions?
Answer:
- Acidic Conditions : Benzyl ethers are cleaved by strong acids (e.g., HBr/HOAc), necessitating protective strategies during synthesis .
- Basic Conditions : Stable under mild bases (e.g., K₂CO₃), but prolonged exposure to strong bases (NaOH) may hydrolyze the methoxy group .
- Comparative Stability : Unlike methyl ethers, benzyloxy groups offer reversible protection, enabling selective deprotection in multi-step syntheses .
What mechanistic pathways are plausible for the oxidation of the primary alcohol moiety, and how can side reactions be minimized?
Answer:
- Oxidation Routes :
- Jones Reagent (CrO₃/H₂SO₄): Converts -CH₂OH to -COOH but may over-oxidize sensitive groups.
- Swern Oxidation (oxalyl chloride/DMSO): Yields ketones without acidic conditions, preserving benzyloxy groups .
- Side Reaction Mitigation : Use TEMPO/NaClO for selective alcohol-to-ketone conversion, avoiding bromine displacement .
How can computational tools predict the reactivity and metabolic fate of this compound?
Answer:
- Reactivity Prediction : Density Functional Theory (DFT) calculates frontier molecular orbitals to identify sites for electrophilic/nucleophilic attack .
- Metabolic Modeling : Tools like PISTACHIO predict phase I metabolites (e.g., alcohol oxidation, demethylation) using hepatic enzyme data .
- Validation : Cross-reference computational results with experimental LC-MS/MS data for accuracy .
What strategies are effective for regioselective functionalization of the aromatic ring in this compound?
Answer:
- Directing Group Synergy : Methoxy (para-directing) and bromine (meta-directing) guide substitutions to position 6 (ortho to methoxy, meta to bromine) .
- Cross-Coupling : Suzuki-Miyaura reactions with Pd catalysts target the bromine for C-C bond formation, retaining other substituents .
- Limitations : Steric bulk from benzyloxy may limit access to position 4, favoring distal sites .
How does this compound compare to analogs in materials science applications, such as liquid crystal or polymer synthesis?
Answer:
- Liquid Crystals : The bromine enhances polarizability, while methoxy improves solubility in mesophases, as seen in 4-methoxybiphenyl derivatives .
- Polymer Monomers : The primary alcohol enables polycondensation (e.g., with diacids), but thermal stability must be assessed via TGA .
- Unique Advantage : Benzyloxy groups act as cleavable spacers, enabling post-polymerization modifications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
